Myristyl behenate
Overview
Description
Myristyl behenate, also known as this compound, is a long-chain fatty acid ester. It is composed of tetradecyl alcohol (myristyl alcohol) and docosanoic acid (behenic acid). This compound is known for its unique chemical structure and biological properties, making it a subject of interest in various fields of research.
Mechanism of Action
Tetradecyl docosanoate, also known as Myristyl behenate, is a biochemical reagent that can be used as a biological material or organic compound for life science related research
Target of Action
It’s worth noting that similar compounds, such as sodium tetradecyl sulfate, have been found to target endothelial cells .
Mode of Action
The specific mode of action of Tetradecyl docosanoate is not well-documented. Sodium tetradecyl sulfate, a related compound, is known to act as a potent toxin for endothelial cells. Brief exposure to even low concentrations is effective in stripping endothelium over a considerable distance and exposing highly thrombogenic endothelium in the process .
Biochemical Analysis
Biochemical Properties
Tetradecyl docosanoate plays a significant role in biochemical reactions, particularly in the formation of wax esters. It interacts with enzymes such as wax ester synthase, which catalyzes the esterification of long-chain fatty acids and alcohols . This interaction is crucial for the synthesis of wax esters, which are important components of biological membranes and protective coatings in plants and animals.
Cellular Effects
Tetradecyl docosanoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in lipid metabolism, leading to changes in the levels of specific metabolites . Additionally, tetradecyl docosanoate can modulate cell signaling pathways by interacting with membrane-bound receptors and influencing downstream signaling cascades .
Molecular Mechanism
At the molecular level, tetradecyl docosanoate exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes involved in lipid metabolism, thereby altering the metabolic flux and levels of various metabolites . Furthermore, tetradecyl docosanoate can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetradecyl docosanoate can change over time due to its stability and degradation. Studies have shown that tetradecyl docosanoate is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to tetradecyl docosanoate has been observed to affect cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of tetradecyl docosanoate vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can be used safely in various experimental settings . At high doses, tetradecyl docosanoate can exhibit toxic effects, including disruptions in lipid metabolism and adverse effects on cellular function . Threshold effects have been observed, indicating that there is a specific dosage range within which tetradecyl docosanoate can be used effectively without causing harm .
Metabolic Pathways
Tetradecyl docosanoate is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as wax ester synthase and fatty acyl-CoA reductase, which are involved in the synthesis and degradation of wax esters . These interactions can affect the metabolic flux and levels of various metabolites, leading to changes in cellular lipid composition .
Transport and Distribution
Within cells and tissues, tetradecyl docosanoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of tetradecyl docosanoate within tissues can also influence its overall activity and function .
Subcellular Localization
Tetradecyl docosanoate is localized to specific subcellular compartments, including the endoplasmic reticulum and lipid droplets . This localization is mediated by targeting signals and post-translational modifications that direct tetradecyl docosanoate to these compartments . The subcellular localization of tetradecyl docosanoate can affect its activity and function, as it interacts with specific enzymes and other biomolecules within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Myristyl behenate can be synthesized through the esterification of tetradecyl alcohol with docosanoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, tetradecyl docosanoate is produced through a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Myristyl behenate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Hydrolysis: In the presence of water and an acid or base catalyst, tetradecyl docosanoate can be hydrolyzed to produce tetradecyl alcohol and docosanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Docosanoic acid and tetradecyl alcohol.
Reduction: Tetradecyl alcohol and docosanoic acid.
Hydrolysis: Tetradecyl alcohol and docosanoic acid.
Scientific Research Applications
Myristyl behenate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in biological membranes and lipid metabolism.
Medicine: this compound is investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: It is used in the production of cosmetics, lubricants, and coatings due to its emollient and film-forming properties
Comparison with Similar Compounds
Similar Compounds
Cetyl palmitate: An ester of cetyl alcohol and palmitic acid.
Stearyl stearate: An ester of stearyl alcohol and stearic acid.
Behenyl behenate: An ester of behenyl alcohol and behenic acid.
Uniqueness
Myristyl behenate is unique due to its specific combination of tetradecyl alcohol and docosanoic acid, which imparts distinct physical and chemical properties. Its long-chain structure provides excellent emollient and film-forming characteristics, making it particularly valuable in cosmetic and pharmaceutical applications .
Properties
IUPAC Name |
tetradecyl docosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72O2/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36(37)38-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h3-35H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKVDDQTHIQFSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405075 | |
Record name | tetradecyl docosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42233-09-0 | |
Record name | tetradecyl docosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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